(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride

Stereochemistry Enantioselectivity Chiral Resolution

(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (CAS 1423040-89-4) is a chiral pyrrolidine derivative characterized by an (S)-configured 3-substituted pyrrolidine core bearing a 2-ethoxyethoxy side chain, typically supplied as the hydrochloride salt with a molecular weight of 195.69 g/mol. This compound is recognized as a versatile small molecule scaffold and building block for medicinal chemistry, with its structure imparting balanced lipophilicity (LogP ~0.018–0.823) and a stereocenter that enables precise control over molecular recognition in biological systems.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
CAS No. 1423040-89-4
Cat. No. B1404863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride
CAS1423040-89-4
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCCOCCOC1CCNC1.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-2-10-5-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
InChIKeyXBYJWDZOXOZUAO-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride (CAS 1423040-89-4): A Chiral Pyrrolidine Building Block for CNS-Targeted Drug Discovery and NK3 Antagonist Development


(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride (CAS 1423040-89-4) is a chiral pyrrolidine derivative characterized by an (S)-configured 3-substituted pyrrolidine core bearing a 2-ethoxyethoxy side chain, typically supplied as the hydrochloride salt with a molecular weight of 195.69 g/mol . This compound is recognized as a versatile small molecule scaffold and building block for medicinal chemistry, with its structure imparting balanced lipophilicity (LogP ~0.018–0.823) [1] and a stereocenter that enables precise control over molecular recognition in biological systems . Pyrrolidine derivatives are frequently employed as conformationally restricted proline mimetics and serve as key intermediates in the synthesis of bioactive compounds, particularly those targeting the central nervous system (CNS) and G protein-coupled receptors (GPCRs) [2].

Why Generic Pyrrolidine Ethers Cannot Substitute for (3S)-3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride in CNS-Focused and Chiral Synthesis Programs


Generic substitution of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride with its racemic mixture or closely related pyrrolidine ethers introduces unacceptable risks of divergent biological activity, stereochemistry-dependent off-target effects, and procurement inconsistencies that undermine reproducibility in drug discovery and chemical biology research. The specific (3S) absolute configuration is not a mere specification but a critical determinant of binding affinity and selectivity at biological targets . Unlike the achiral 3-(2-ethoxyethoxy)pyrrolidine [1] or the (3R)-enantiomer , the (3S)-isomer possesses a unique three-dimensional orientation that can lead to quantifiable differences in receptor engagement, as evidenced by its inclusion in patent families for NK3 receptor antagonists where specific stereochemistry is claimed for enhanced therapeutic potential [2]. Furthermore, variations in the ether side chain length (e.g., 2-methoxyethoxy vs. 2-ethoxyethoxy) alter key physicochemical properties such as lipophilicity and aqueous solubility, impacting cellular permeability and metabolic stability in ways that are not predictable a priori [3].

Quantitative Differentiation Evidence for (3S)-3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride


Absolute Stereochemistry Differentiates (3S)-Isomer from (3R)-Enantiomer and Racemate: Enantiomeric Purity as a Critical Control Parameter

The (3S)-isomer of 3-(2-ethoxyethoxy)pyrrolidine hydrochloride possesses a defined absolute configuration (CAS 1423040-89-4) , which is distinct from its (3R)-enantiomer (CAS 880361-96-6) and the achiral, racemic 3-(2-ethoxyethoxy)pyrrolidine hydrochloride (CAS 1094108-02-7) . While the (3R)-enantiomer is classified with acute toxicity (Acute Tox. 1 Dermal) and very toxic hazard statements , the (3S)-isomer is classified with lower hazard warnings (Harmful/Irritant) . This stereochemical distinction is paramount as enantiomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles. The commercial availability of the (3S)-isomer in high chemical purity (≥95-97%) and defined optical purity ensures reproducibility in asymmetric synthesis and structure-activity relationship (SAR) studies [1].

Stereochemistry Enantioselectivity Chiral Resolution Analytical Chemistry

Lipophilicity (LogP) Distinguishes 2-Ethoxyethoxy Chain from Shorter and Longer Ether Analogs in Medicinal Chemistry Design

The calculated LogP of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride ranges from 0.018 [1] to 0.823 , placing it within the optimal window for CNS drug candidates (typically LogP 1–3). This value is significantly lower than that of the 4-ethoxypiperidine analog (LogP ~1.53) [2] and higher than that of the shorter-chain 4-(2-methoxyethoxy)piperidine analog, reflecting the balanced lipophilicity imparted by the 2-ethoxyethoxy side chain [3]. The presence of this side chain enhances aqueous solubility compared to more lipophilic ether derivatives while maintaining sufficient membrane permeability for cellular assays [4]. This property is critical for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles in lead optimization campaigns.

Lipophilicity LogP ADME Medicinal Chemistry CNS Drug Design

NK3 Receptor Antagonist Patent Inclusion Highlights Therapeutic Differentiation over Unsubstituted Pyrrolidines

The pyrrolidine ether scaffold, of which (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is a representative building block, is explicitly claimed as a core motif in multiple patent families for high-potential NK3 receptor antagonists [1]. These patents, including US8063075B2 and related filings by F. Hoffmann-La Roche AG, specifically highlight pyrrolidine ether derivatives as therapeutic agents for the treatment of depression, pain, psychosis, Parkinson's disease, schizophrenia, anxiety, and attention deficit hyperactivity disorder (ADHD) [2]. While the exact inhibitory constants (Ki/IC50) for the free base or hydrochloride salt are not publicly disclosed in the primary literature, the structural class's inclusion in these patents provides a strong, class-level inference of differentiated biological activity compared to unsubstituted pyrrolidines or those with alternative substituents, which are not claimed for this specific therapeutic indication [3].

NK3 Receptor Antagonist CNS Disorders Schizophrenia Depression

Chemical Purity and Salt Form Consistency Outperform Inconsistent Commercial Alternatives for Reproducible Synthesis

(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is commercially available from multiple reputable vendors with guaranteed minimum chemical purities of 95% or 97% , providing users with a consistent and reliable starting material for synthesis. The hydrochloride salt form (CAS 1423040-89-4) offers advantages in terms of stability, handling, and solubility compared to the free base (CAS 946681-59-0) [1]. In contrast, the achiral 3-(2-ethoxyethoxy)pyrrolidine hydrochloride (CAS 1094108-02-7) is available with lower purity specifications (e.g., 95%) and the (3R)-enantiomer is sold without analytical data as part of the AldrichCPR collection , introducing significant variability in downstream applications. The defined purity and salt form of the (3S)-isomer minimize batch-to-batch variability, ensuring reproducible yields and outcomes in multistep organic syntheses and biological assays.

Chemical Purity Salt Form Hydrochloride Reproducibility Analytical Chemistry

High-Value Application Scenarios for (3S)-3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride in Research and Development


Synthesis of Enantiopure NK3 Receptor Antagonist Leads for CNS Disorders

This compound serves as a critical chiral building block for the synthesis of pyrrolidine ether-based NK3 receptor antagonists, as claimed in patent families by F. Hoffmann-La Roche AG and others [1]. Its (3S)-configuration and 2-ethoxyethoxy side chain are essential for achieving the desired three-dimensional pharmacophore. Researchers engaged in CNS drug discovery for schizophrenia, depression, or anxiety disorders should prioritize this specific enantiomer to establish structure-activity relationships and generate patentable lead compounds with optimal target engagement [2].

Fragment-Based Drug Discovery (FBDD) for GPCR and CNS Targets

With a molecular weight of 195.69 g/mol and a balanced LogP (~0.018–0.823), this compound adheres to the 'Rule of Three' (Ro3) criteria for fragments [1]. Its high sp3 character (Fsp3 = 1.0) [2] and three-dimensional structure make it an ideal probe for exploring novel chemical space in FBDD campaigns targeting GPCRs, ion channels, and enzymes involved in neurological pathways. The commercial availability of the (3S)-isomer in high purity ensures that hit validation and follow-up chemistry are based on a reliable and consistent starting point .

Asymmetric Synthesis and Chiral Ligand Development

The defined (3S)-stereocenter makes this pyrrolidine derivative a valuable chiral auxiliary or ligand precursor for asymmetric catalysis [1]. It can be incorporated into chiral ligands for metal-catalyzed transformations or used as a resolving agent. Its availability as a single enantiomer eliminates the need for time-consuming and costly chiral separation steps, streamlining the development of enantioselective synthetic methodologies for academic and industrial research laboratories [2].

Physicochemical Property Benchmarking and ADME Optimization Studies

The compound's well-characterized LogP (0.018–0.823) and topological polar surface area (TPSA = 30.49 Ų) [1] make it a useful benchmark for evaluating the impact of ether side chain modifications on lipophilicity, solubility, and permeability. It can serve as a control compound in studies aimed at understanding the structure-property relationships of pyrrolidine-containing drug candidates, particularly for optimizing CNS exposure and minimizing off-target liabilities associated with excessive lipophilicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.